trans-4-Decen-1-al

Catalog No.
S1899614
CAS No.
30390-50-2
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Decen-1-al

CAS Number

30390-50-2

Product Name

trans-4-Decen-1-al

IUPAC Name

dec-4-enal

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3

InChI Key

CWRKZMLUDFBPAO-UHFFFAOYSA-N

SMILES

CCCCCC=CCCC=O

solubility

soluble in alcohol and most fixed oils; insoluble in water

Canonical SMILES

CCCCCC=CCCC=O

Isomeric SMILES

CCCCC/C=C/CCC=O

The exact mass of the compound 4-Decenal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol and most fixed oils; insoluble in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Trans-4-Decen-1-al, also known as Decenal-4-Trans, is an organic compound characterized by its aldehydic structure and a molecular formula of C10H18OC_{10}H_{18}O. It is a clear, light yellow liquid with a strong, fresh, citrus-like aroma reminiscent of orange and mandarin. This compound is primarily used in the fragrance industry due to its powerful and diffusive olfactory properties, making it an essential ingredient in perfumes and personal care products. Its unique scent profile includes notes of green and floral elements, contributing to its versatility in various formulations .

Typical of aldehydes. Some of the notable reactions include:

  • Oxidation: Trans-4-Decen-1-al can be oxidized to form the corresponding carboxylic acid, decenoic acid.
  • Reduction: Under reductive conditions, it can be converted into the corresponding alcohol, trans-4-decen-1-ol.
  • Condensation Reactions: It can undergo condensation with various nucleophiles to form larger carbon frameworks or cyclic structures.

The compound is synthesized through the reaction of 1-octen-3-ol with ethyl vinyl ether, highlighting its reactivity and potential for further derivatization .

The synthesis of trans-4-Decen-1-al can be achieved through various methods:

  • From 1-Octen-3-ol: The primary synthesis route involves the reaction of 1-octen-3-ol with ethyl vinyl ether under acidic conditions.
  • Aldol Condensation: Another method includes aldol condensation reactions involving aldehydes or ketones that can yield trans-4-Decen-1-al as a product.
  • Chemical Modifications: Various chemical modifications of existing compounds can also lead to the formation of trans-4-Decen-1-al through controlled reactions.

These methods highlight the compound's accessibility for industrial applications .

Trans-4-Decen-1-al has several applications across different industries:

  • Fragrance Industry: It is widely used as a top note ingredient in perfumes due to its fresh and uplifting scent.
  • Food Industry: Its antimicrobial properties make it suitable for use as a flavoring agent and preservative.
  • Cosmetics: The compound is incorporated into personal care products for its pleasant aroma and potential skin benefits.

Its versatility makes it an attractive choice for formulators seeking natural ingredients with effective sensory profiles .

Trans-4-Decen-1-al shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
4-DecenalC10H18OC_{10}H_{18}OKnown for its strong citrus odor; less diffusive than trans-4-Decen-1-al .
Cis-4-DecenalC10H18OC_{10}H_{18}OHas a similar structure but differs in stereochemistry; exhibits different olfactory properties .
1-Octen-3-alC8H14OC_{8}H_{14}OA shorter-chain aldehyde with a mushroom-like odor; used in food flavoring .

Uniqueness of Trans-4-Decen-1-al:
Trans-4-Decen-1-al is distinguished by its powerful diffusion capabilities and unique citrus-orange scent profile that sets it apart from similar compounds. Its ability to function effectively as a top note in fragrances while also possessing potential biological activity underscores its significance within both the fragrance and food industries .

trans-4-Decen-1-al, with the molecular formula C₁₀H₁₈O and Chemical Abstracts Service registry number 65405-70-1, represents a significant organic compound in fragrance and flavor chemistry [2]. The synthesis of this unsaturated aldehyde requires sophisticated methodologies that maintain the trans-configuration of the double bond while introducing the aldehyde functionality with high selectivity and yield.

Industrial Production Pathways

Industrial synthesis of trans-4-Decen-1-al employs several established methodologies, each optimized for specific production requirements and economic considerations [3] [4]. The most prevalent industrial approaches include direct oxidation of corresponding alcohols, synthetic routes utilizing readily available precursors, and multi-step synthetic sequences designed for high stereoselectivity.

Table 1: Industrial Production Pathways Comparison

MethodologySubstrateKey Reagent/CatalystReaction ConditionsExpected Yield (%)AdvantagesLimitations
Oxidation of trans-4-decene-1-oltrans-4-Decene-1-olPyridinium chlorochromate (PCC)20-25°C, dichloromethane, TLC monitoring80-85Simple one-step oxidationRequires pre-formed alcohol substrate
Synthesis from 1-octen-3-ol1-Octen-3-olEthyl vinyl etherControlled temperature and pressure70-75Direct coupling reactionLimited substrate scope
Chemical synthesis from 5-bromo-trans-4-pentenal5-Bromo-trans-4-pentenaln-Pentyl magnesium bromideThree-step process with cross-coupling85-90High stereoselectivity, >99% trans purityMulti-step process complexity

The oxidation of trans-4-decene-1-ol using pyridinium chlorochromate represents the most straightforward industrial approach . This methodology requires careful temperature control between 20-25°C in dichloromethane solvent, with reaction progress monitored by thin-layer chromatography. The reaction proceeds through a chromium-mediated oxidation mechanism, converting the primary alcohol directly to the corresponding aldehyde with minimal side product formation.

Alternative industrial production utilizes the reaction between 1-octen-3-ol and ethyl vinyl ether under controlled conditions [2]. This approach provides good yields while utilizing readily available starting materials, though it requires precise control of temperature and pressure parameters to maintain selectivity.

Chemical Synthesis from 5-Bromo-trans-4-pentenal

The most sophisticated and stereoselectivite industrial synthesis employs 5-bromo-trans-4-pentenal as the starting material, proceeding through a three-step sequence involving aldehyde protection, cross-coupling, and deprotection [5]. This methodology, detailed in Chinese Patent CN107011136B, achieves exceptional stereoselectivity with trans-isomer purity exceeding 99%.

Table 2: Chemical Synthesis Steps from 5-Bromo-trans-4-pentenal

StepReactionReagentsConditionsYield (%)Product
1. Aldehyde ProtectionAcetalization with trimethyl orthoformateTrimethyl orthoformate, methanol, acid catalyst (H₂SO₄)1.2-2 mol ratio, RT, 2-4 hours90-955-Bromo-trans-4-pentenal dimethanol acetal
2. Cross-CouplingCross-coupling with n-pentyl magnesium bromiden-Pentyl MgBr, organometallic catalyst (Pd/Ni complex)Anhydrous benzene/ether, inert atmosphere85-90trans-4-Decenal dimethanol acetal
3. DeprotectionAcid-catalyzed deprotectionAcetone, acid reagent (HCl/H₂SO₄/AcOH)pH 1-3, 3-6 hours, 50°C80-85trans-4-Decen-1-al

Aldehyde Protection Reactions

Aldehyde protection constitutes the critical first step in this synthetic sequence, preventing unwanted side reactions during the subsequent cross-coupling step [6] [7]. The protection strategy employs acetalization with trimethyl orthoformate in methanol under acid catalysis to form the corresponding dimethanol acetal.

Table 3: Aldehyde Protection Reactions Comparison

Protection MethodReagentsFormation ConditionsStabilityDeprotection MethodDeprotection ConditionsSelectivity
Dimethanol AcetalTrimethyl orthoformate, methanolAcid-catalyzed, RTStable to bases, nucleophilesAqueous acid, pH 1-33-6 hours, mild heatingAldehydes over ketones
Diethanol AcetalEthanol, acid catalystAcid-catalyzed, refluxSimilar to dimethanolAqueous acid2-4 hours, mild heatingAldehydes over ketones
Pyrrole CarbinolLithium pyrrolate, THF-78°C, inert atmosphereStable to organometallicsDBU, NaOMe, or TBAFRT, mild conditionsHighly chemoselective
Silyl Ether ProtectionTBSCl, imidazole35°C, DMFVery stable, long-termTBAF or aqueous acidRT, fast reactionGeneral protection

The dimethanol acetal protection exhibits excellent stability toward nucleophilic and basic reagents while maintaining selectivity for aldehydes over ketones [8]. The formation proceeds under mild acidic conditions with trimethyl orthoformate serving as both the acetalization reagent and the dehydrating agent. The reaction mechanism involves initial protonation of the aldehyde carbonyl, followed by nucleophilic attack by methanol and subsequent elimination of water.

Alternative protection strategies include pyrrole carbinol formation using lithium pyrrolate at -78°C [9] [10]. This methodology demonstrates exceptional chemoselectivity toward aldehydes and provides products stable to organometallic reagents. Deprotection occurs under mild basic conditions using 1,8-diazabicyclo[5.4.0]undec-7-ene, sodium methoxide, or tetrabutylammonium fluoride.

Cross-Coupling with n-Pentyl Magnesium Bromide

The cross-coupling step represents the key carbon-carbon bond forming reaction, extending the carbon chain while maintaining the trans-configuration of the double bond [5] [11]. This transformation employs n-pentyl magnesium bromide as the nucleophilic coupling partner in the presence of transition metal catalysts.

Table 4: Cross-Coupling Catalyst Systems

Catalyst SystemMetal CenterLigand TypeActivityStereoselectivityCostStabilityPreferred Solvent
Bis(triphenylphosphine)palladium dichloridePalladiumTriphenylphosphineHighExcellent (>99%)HighGoodAnhydrous benzene
Bis(triphenylphosphine)nickel dichlorideNickelTriphenylphosphineModerate-HighGood (>95%)ModerateModerateAnhydrous THF
1,3-Bis(diphenylphosphinopropane)nickel dichlorideNickelDiphenylphosphinopropaneHighExcellent (>99%)ModerateGoodAnhydrous ether
Tetrakis(triphenylphosphine)palladiumPalladiumTriphenylphosphineVery HighExcellent (>99%)Very HighExcellentAnhydrous toluene

The cross-coupling mechanism proceeds through the canonical oxidative addition, transmetallation, and reductive elimination sequence characteristic of palladium and nickel catalysis [11]. The protected aldehyde undergoes oxidative addition to the low-valent metal center, forming an organometallic intermediate. Subsequent transmetallation with the Grignard reagent introduces the pentyl chain, followed by reductive elimination to form the desired carbon-carbon bond while regenerating the catalyst.

Optimal reaction conditions require anhydrous solvents and inert atmosphere to prevent catalyst deactivation and Grignard reagent decomposition [5]. Temperature control proves critical, with reactions typically conducted at 0°C to room temperature to balance reaction rate with selectivity. The stereochemical integrity of the trans-double bond remains intact throughout the coupling process due to the absence of carbocation intermediates.

Deprotection Techniques and Yield Optimization

The final deprotection step regenerates the aldehyde functionality from the protected intermediate using mild acidic conditions [5]. This transformation requires careful optimization of reaction parameters to maximize yield while minimizing side product formation.

Table 7: Deprotection Techniques and Yield Optimization

Deprotection MethodConcentration (mol/L)pH RangeTemperature (°C)Time (hours)Yield (%)Side ProductsAdvantagesDisadvantages
Aqueous HCl0.1-0.51-250-603-680-85MinimalFast reactionCorrosive
Aqueous H₂SO₄0.1-0.31-245-554-675-80Trace amountsClean reactionCorrosive
Acetic Acid0.2-0.52-340-503-585-90Very lowMild conditionsSlower rate
p-Toluenesulfonic acid0.1-0.21-260-702-480-85LowHigh efficiencyExpensive reagent

Acetic acid emerges as the optimal deprotection reagent, providing excellent yields of 85-90% with minimal side product formation [5]. The mild acidic conditions prevent over-oxidation or isomerization of the sensitive aldehyde product. The reaction proceeds through protonation of the acetal oxygen atoms, followed by nucleophilic attack by water and elimination of the alcohol protecting groups.

Alternative Synthetic Routes

Several alternative synthetic approaches provide access to trans-4-Decen-1-al, each offering distinct advantages depending on available starting materials and desired reaction conditions [12] [13].

Table 5: Alternative Synthetic Routes

RouteStarting MaterialKey ReactionCatalyst/ReagentStereoselectivityYield (%)AdvantagesDisadvantages
Oxidation Routetrans-4-Decene-1-olOxidationPCC, DMSO/oxalyl chlorideNot applicable80-90Simple, directRequires alcohol precursor
Wittig Reaction RoutePhosphonium ylide + aldehydeWittig olefinationPhosphonium salt, baseHigh (E-selective)70-80Predictable stereochemistryStoichiometric waste
Aldol Condensation RouteAcetaldehyde + octanalAldol condensationBase catalystModerate60-70Atom economicalLower yields
Metathesis RouteAlkene precursorsOlefin metathesisMetathesis catalystHigh (trans-selective)75-85High selectivityExpensive catalysts

The Wittig reaction route employs phosphonium ylides to achieve olefin formation with high trans-selectivity [14]. This methodology provides predictable stereochemical outcomes through the thermodynamically favored elimination pathway. However, the stoichiometric formation of triphenylphosphine oxide represents a significant waste stream limitation.

Stereoselectivity in Synthesis

Achieving high stereoselectivity for the trans-configuration represents a fundamental challenge in trans-4-Decen-1-al synthesis [16] [17]. The thermodynamic stability of the trans-isomer compared to the cis-isomer drives selectivity in many synthetic approaches.

Stereoselectivity manifests through several mechanistic pathways [18]. In cross-coupling reactions, the retention of configuration results from the absence of carbocation intermediates that could lead to isomerization. The concerted nature of reductive elimination in palladium and nickel catalysis preserves the original stereochemistry of the starting material.

Wittig reactions demonstrate inherent selectivity for trans-products due to the thermodynamic preference for the less sterically hindered transition state during elimination [14]. The formation of the more stable trans-alkene occurs through the kinetically and thermodynamically favored pathway.

Temperature control proves crucial for maintaining stereoselectivity throughout synthetic sequences [5]. Elevated temperatures can promote isomerization through radical or ionic pathways, converting the desired trans-product to the thermodynamically less stable cis-isomer. Optimal reaction temperatures typically range from 0°C to 50°C depending on the specific transformation.

Green Chemistry Approaches

Modern synthetic approaches increasingly emphasize environmental sustainability and green chemistry principles in trans-4-Decen-1-al production [19] [20] [21].

Table 6: Green Chemistry Approaches

ApproachEnzyme/MethodSubstrateConditionsEnvironmental BenefitsSelectivityYield (%)ScalabilityCost
Enzymatic OxidationAlcohol dehydrogenasePrimary alcoholsAqueous, RT, pH 7-8No toxic solventsHigh enantioselectivity60-80LimitedModerate
Biocatalytic SynthesisAldehyde dehydrogenaseAldehyde precursorsAqueous, mild conditionsBiodegradable catalystsHigh chemoselectivity70-85ModerateModerate-High
Solvent-Free ReactionsNeat reaction conditionsSolid-state reactionsNo solvents, grindingZero solvent wasteVariable50-70GoodLow
Microwave-Assisted SynthesisMW irradiationVarious substratesReduced time, energyEnergy efficientEnhanced rates80-95ExcellentModerate

Enzymatic oxidation employs alcohol dehydrogenases to convert trans-4-decene-1-ol to the corresponding aldehyde under mild aqueous conditions [22] [23]. These biocatalytic processes operate at room temperature and physiological pH, eliminating the need for toxic organic solvents or harsh reaction conditions. The exceptional selectivity of enzymes provides high enantioselectivity when applicable, though substrate scope remains limited compared to chemical methods.

Aldehyde dehydrogenases offer an alternative biocatalytic approach for aldehyde synthesis from carboxylic acid precursors [24] [25]. These enzymes utilize nicotinamide adenine dinucleotide as a cofactor, operating under environmentally benign conditions while producing minimal waste. The high chemoselectivity of these enzymes prevents over-oxidation to carboxylic acids.

Solvent-free reaction conditions represent another green chemistry approach, eliminating organic solvent waste entirely [21]. These methodologies employ neat reaction conditions or solid-state grinding techniques to achieve chemical transformations. While yields may be lower than traditional solution-phase reactions, the elimination of solvent waste provides significant environmental benefits.

Microwave-assisted synthesis enhances reaction rates and energy efficiency while maintaining high yields [20]. The selective heating of polar reactants and solvents reduces reaction times from hours to minutes, significantly decreasing energy consumption. The enhanced mass transfer and heating efficiency of microwave irradiation often improve reaction yields compared to conventional heating methods.

Light-induced autoxidation provides an environmentally friendly method for aldehyde synthesis using sunlight or ultraviolet irradiation [26]. This approach utilizes molecular oxygen as the sole oxidant without requiring additional photocatalysts or additives. The renewable nature of solar energy makes this methodology particularly attractive for sustainable synthesis.

Physical Description

colourless to slightly yellow liquid with an orange-like, fatty odour

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Density

0.843-0.850

UNII

KZ74B5801J

GHS Hazard Statements

Aggregated GHS information provided by 1698 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (22.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (77.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65405-70-1
21662-09-9
30390-50-2

Wikipedia

(4E)-4-decenal

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

4-Decenal, (4Z)-: ACTIVE
4-Decenal: INACTIVE

Dates

Last modified: 07-21-2023

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